molecular formula C16H13BrN2O3S B11371343 5-bromo-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}furan-2-carboxamide

5-bromo-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}furan-2-carboxamide

Cat. No.: B11371343
M. Wt: 393.3 g/mol
InChI Key: YIBQAMGGNSEDOP-UHFFFAOYSA-N
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Description

5-bromo-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}furan-2-carboxamide is an organic compound belonging to the class of 2-furanilides These compounds are characterized by a furan ring substituted at the 2-position with an anilide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}furan-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of reagents such as n-butyllithium and dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include bromine and iron(III) bromide.

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted derivatives.

Mechanism of Action

The mechanism of action of 5-bromo-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}furan-2-carboxamide is not well-documented. it is likely that the compound interacts with specific molecular targets through its functional groups, leading to various biological effects. The exact pathways and targets would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}furan-2-carboxamide is unique due to its combination of a furan ring, a thiazole ring, and a bromine substituent. This unique structure may confer specific reactivity and biological activity not found in similar compounds.

Properties

Molecular Formula

C16H13BrN2O3S

Molecular Weight

393.3 g/mol

IUPAC Name

5-bromo-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]furan-2-carboxamide

InChI

InChI=1S/C16H13BrN2O3S/c1-21-12-4-2-10(3-5-12)16-19-11(9-23-16)8-18-15(20)13-6-7-14(17)22-13/h2-7,9H,8H2,1H3,(H,18,20)

InChI Key

YIBQAMGGNSEDOP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=CC=C(O3)Br

Origin of Product

United States

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